molecular formula C54H56N6O13 B1586970 2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 6934-38-9

2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B1586970
CAS RN: 6934-38-9
M. Wt: 997.1 g/mol
InChI Key: JUUZKZKBBSFAAT-UHFFFAOYSA-N
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Description

2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C54H56N6O13 and its molecular weight is 997.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Modification of Polymers

A study on the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation through amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrated the potential for medical applications due to the improved thermal stability and biological activities of the amine-modified polymers (Aly & El-Mohdy, 2015).

Renewable Building Blocks for Polymer Synthesis

Research on phloretic acid (a compound closely related to the target molecule) as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation offers a sustainable alternative to phenol. This approach enables the specific properties of benzoxazine to be imparted to aliphatic hydroxyl-bearing molecules or macromolecules, opening pathways to a multitude of material science applications (Trejo-Machin et al., 2017).

Synthesis and Evaluation of Antimicrobial Compounds

Another study synthesized and evaluated the antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, showcasing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Compounds synthesized from the core structure have been evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, suggesting their utility in therapeutic applications (Subudhi & Sahoo, 2011).

Mechanism of Action

Target of Action

Hexa-L-tyrosine, also known as 2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, primarily targets enzymes in the tyrosine metabolism pathway . These enzymes include tyrosine hydroxylase (TH), tryptophan hydroxylase 1 (TPH1), and tryptophan hydroxylase 2 (TPH2) . These enzymes play a crucial role in the biosynthesis of monoamines, which are involved in various physiological functions .

Mode of Action

The interaction of Hexa-L-tyrosine with its targets involves the conversion of tyrosine to L-DOPA, a process catalyzed by tyrosinase . This conversion is a critical step in the tyrosine metabolism pathway . The resulting changes include the production of betalamic acid, a yellow pigment, and red fluorometric betaxanthin .

Biochemical Pathways

Hexa-L-tyrosine affects the tyrosine degradation pathway . This pathway is responsible for the breakdown of tyrosine, an aromatic amino acid that serves as a precursor for the synthesis of various structurally diverse natural compounds in plants . The downstream effects of this pathway include the production of catecholamines, including L-DOPA, tyramine, and dopamine .

Pharmacokinetics

It’s known that these properties play a key role in drug discovery and development .

Result of Action

It’s known that tyrosine and its derivatives play a crucial role in various biological processes, including the synthesis of neurotransmitters and melanin . The conversion of tyrosine to L-DOPA by tyrosinase, a process in which Hexa-L-tyrosine is involved, is a critical step in these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexa-L-tyrosine. For instance, changes in environmental conditions have had an impact on selected pigmentation genes as populations have expanded into different regions of the globe . .

properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H56N6O13/c55-43(25-31-1-13-37(61)14-2-31)49(67)56-44(26-32-3-15-38(62)16-4-32)50(68)57-45(27-33-5-17-39(63)18-6-33)51(69)58-46(28-34-7-19-40(64)20-8-34)52(70)59-47(29-35-9-21-41(65)22-10-35)53(71)60-48(54(72)73)30-36-11-23-42(66)24-12-36/h1-24,43-48,61-66H,25-30,55H2,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,72,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUZKZKBBSFAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H56N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394611
Record name Hexa-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa-L-tyrosine

CAS RN

6934-38-9
Record name Hexa-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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